molecular formula C20H17ClN2O2 B11081669 4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide

4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11081669
M. Wt: 352.8 g/mol
InChI Key: DQEUOSFNYYQARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a pyridinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2-chlorophenol with 4-hydroxybenzaldehyde to form 4-[(2-chlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 6-methyl-2-aminopyridine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile
  • 3-ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
  • 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

Uniqueness

4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C20H17ClN2O2/c1-14-5-4-8-19(22-14)23-20(24)15-9-11-17(12-10-15)25-13-16-6-2-3-7-18(16)21/h2-12H,13H2,1H3,(H,22,23,24)

InChI Key

DQEUOSFNYYQARJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.